

Spectral Analysis of 2,7-Dihydroxy-9-fluorenone: A Technical Guide

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Compound of Interest

Compound Name: 2,7-Dihydroxy-9-fluorenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,7-Dihydroxy-9-fluorenone**, a key intermediate in the synthesis of various organic materials and pharmacologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and analysis. Detailed experimental protocols for the cited spectroscopic techniques are also provided to ensure reproducibility.

Spectroscopic Data Summary

The spectral data for **2,7-Dihydroxy-9-fluorenone** are summarized in the tables below. These values are crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.89	s	-	2H	Ar-OH
7.37	d	4.8	2H	H-4, H-5
6.90	dd	4.9, 2.4	2H	H-3, H-6
6.86	d	2.4	2H	H-1, H-8

Note: Spectrum recorded on a 300MHz instrument in DMSO-d₆.[\[1\]](#)

¹³C NMR Spectral Data

Data for the ¹³C NMR spectrum of **2,7-Dihydroxy-9-fluorenone** is not readily available in the reviewed literature. Spectroscopic analysis of the parent compound, 9-fluorenone, shows characteristic peaks for the carbonyl carbon and aromatic carbons, which would be shifted in the dihydroxy derivative due to the electronic effects of the hydroxyl groups.

Infrared (IR) Spectroscopy

IR Absorption Data

Wavenumber (ν) cm ⁻¹	Assignment
3388.9, 3360.6	O-H stretching (phenolic)
1700.7	C=O stretching (ketone)

Note: Spectrum obtained using a KBr pellet.[\[1\]](#)

Mass Spectrometry (MS)

ESI-MS Data

m/z	Ion
211.0	[M+H] ⁺

Note: The molecular formula is C₁₃H₈O₃, with a molecular weight of 212.20 g/mol .[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum was recorded on a 300 MHz NMR spectrometer.[\[1\]](#) A sample of **2,7-Dihydroxy-9-fluorenone** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The data was processed to show the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (s = singlet, d = doublet, dd = doublet of doublets), and the coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy

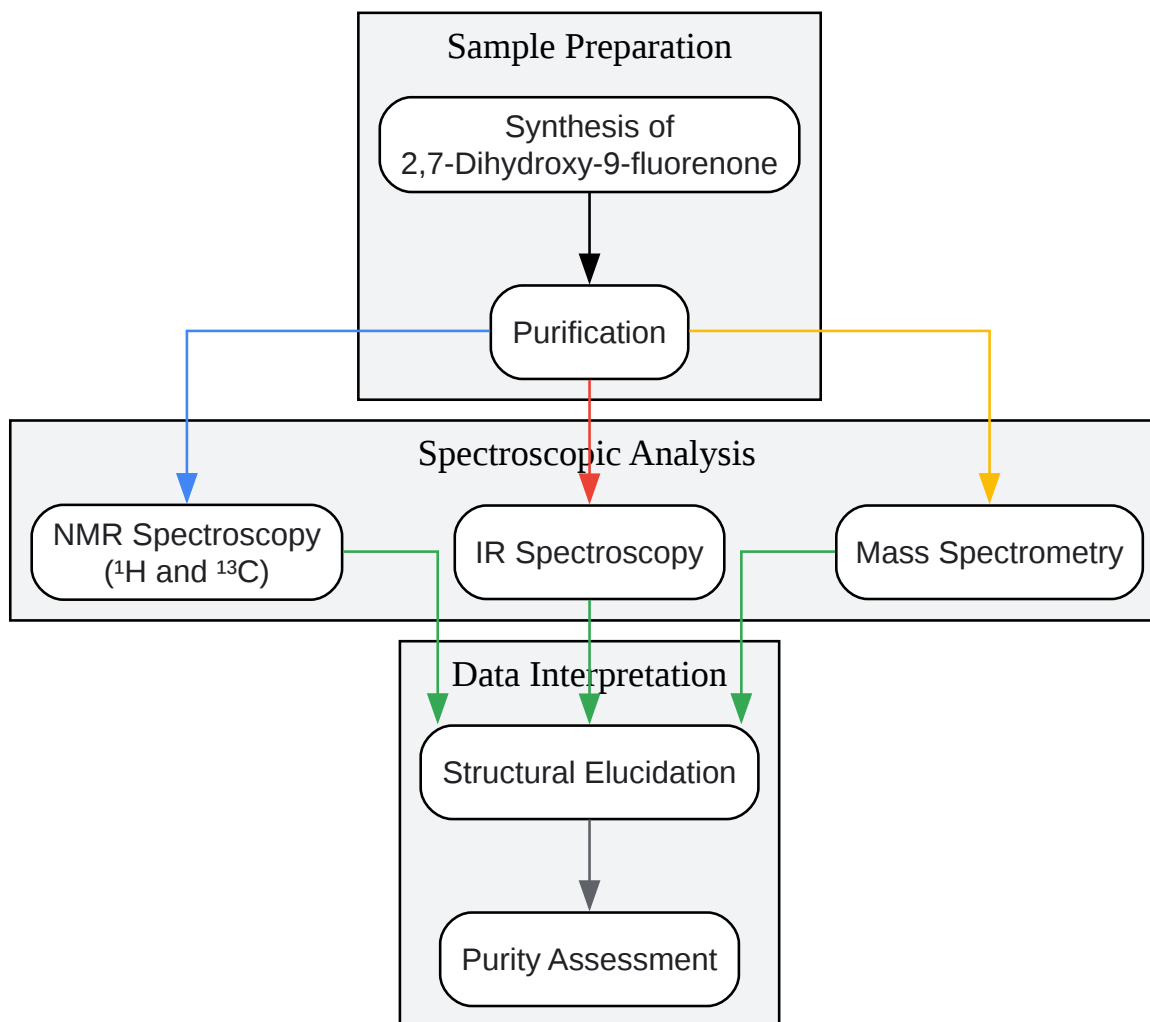
The IR spectrum was obtained using the solid-state KBr pellet technique.[\[1\]](#) A small amount of finely ground **2,7-Dihydroxy-9-fluorenone** was intimately mixed with dry potassium bromide (KBr) powder. This mixture was then pressed under high pressure to form a transparent pellet. The pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the mass-to-charge ratio (m/z) of the protonated molecule.[\[1\]](#) A solution of **2,7-Dihydroxy-9-fluorenone** was introduced into the ESI source where it was nebulized and ionized to form gaseous ions. The analysis was performed in positive ion mode to observe the [M+H]⁺ ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **2,7-Dihydroxy-9-fluorenone**.



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Caption: Workflow for the spectral characterization of **2,7-Dihydroxy-9-fluorenone**.

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References

- 1. files01.core.ac.uk [files01.core.ac.uk]
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